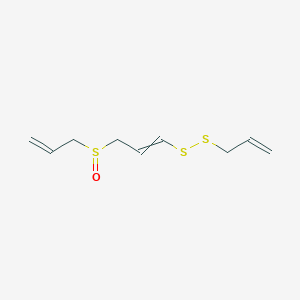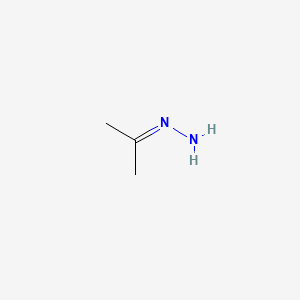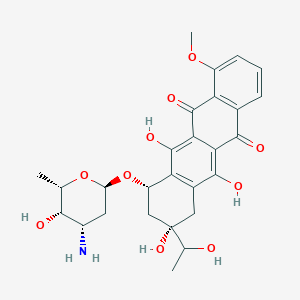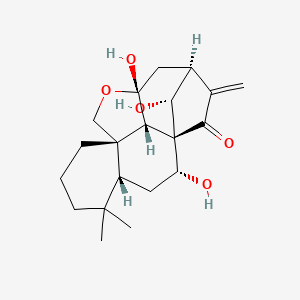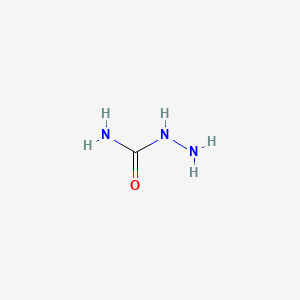
氨基脲
概述
描述
Synthesis Analysis
Semicarbazide and its derivatives are synthesized through various methods, which are characterized and studied using advanced spectroscopic techniques. For instance, (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide has been synthesized and characterized using techniques like Fourier-transform infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectral analyses (Muthukkumar et al., 2018). These studies provide insights into the molecular structure and stability of semicarbazide derivatives in different environments.
Molecular Structure Analysis
The molecular structure of semicarbazide derivatives has been extensively analyzed using density functional theory (DFT) to determine optimized geometrical parameters, such as bond lengths and angles. The structure of semicarbazidium 3,5-dihydroxy-2,4,6-trinitrophenolate hemihydrate, for example, was determined by single-crystal X-ray diffraction analysis, revealing its complex crystal structure and stability under various conditions (Chen Hong-yan et al., 2005).
Chemical Reactions and Properties
Semicarbazide and its derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological and industrial applications. Research has highlighted the reactivity of semicarbazide with aldehydes to produce novel materials, illustrating the molecule's versatility in chemical synthesis (Blanchet et al., 2003).
Physical Properties Analysis
The physical properties of semicarbazide derivatives, including their thermal decomposition character and interaction with light, have been studied to understand their stability and potential applications. For instance, the thermal decomposition processes of semicarbazidium derivatives were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable information on their stability and degradation patterns (Chen Hong-yan et al., 2005).
Chemical Properties Analysis
The chemical properties of semicarbazide, such as its reactivity with various chemical groups and its role as a ligand in coordination compounds, have been explored to extend its applications in chemistry and material science. Studies on coordination compounds using semicarbazide as a bidentate ligand have revealed its ability to form stable complexes with metals, offering insights into its potential use in catalysis and material design (Jinyu Guo et al., 2007).
科学研究应用
海洋生物的应激反应: SMC 是药物、杀虫剂和其他应用中进行有机合成的一个关键中间体。它也是硝呋喃酮(一种被禁用的兽药)的代谢产物。它作为污染物进入海洋会影响海参等海洋生物,影响它们的生理代谢和存活。一项研究使用了蛋白质组学和代谢组学的方法来研究海参对 SMC 应激的反应,揭示了与能量代谢、脂质代谢、信号转导、免疫调节、自噬和细胞凋亡相关的蛋白质和代谢物的变化 (Lu 等,2022).
遗传毒性评估: 主要用于研究的 SMC 已被评估其遗传毒性。一项涉及小鼠的基于流式细胞仪的微核试验的研究发现,SMC 对小鼠品系没有显示出任何不良影响,表明其非遗传毒性 (Abramsson-Zetterberg & Svensson, 2005).
食品污染分析: 它也是一种遗传毒性食品污染物,是鱼类养殖中使用的硝呋喃酮的代谢副产物,或偶氮二甲酰胺(一种常见的添加剂)的热降解产物。一项研究旨在开发一种高效液相色谱法,并采用荧光检测 (HPLC-FLD) 来检测鱼类和面包样品中的 SMC (Wang & Chan, 2016).
对肺结构和功能的影响: 在一项对大鼠的研究中使用了 SMC,以了解肺内纤维蛋白分子结构改变的影响。研究发现,SMC 可能会损害肺胶原的成熟,影响肺组织的拉伸强度,而不会改变生理容量限制内的弹性 (Stanley 等,1975).
医药和工业应用: SMC 在医药、农业和工业中具有药用特性和应用。一项研究报告了 1,4-二取代氨基脲的合成及其环化,提供了对其潜在应用的见解 (Asghar 等,2010).
内分泌胰腺的改变: 一项研究旨在评估在盐酸氨基脲存在下的内分泌胰腺的形态变化,表明其在食品中检测到时对健康的潜在影响 (Cabrita 等,2007).
包装食品中的风险评估: 氨基脲是与食品接触的塑料中偶氮二甲酰胺的降解产物,对人类健康构成潜在风险。一项研究讨论了它的来源、毒性和暴露,强调了风险评估的重要性 (Sun Li, 2009).
作用机制
Target of Action
Semicarbazide, also known as Hydrazinecarboxamide, primarily targets the enzyme Primary-amine oxidase . This enzyme, also known as semicarbazide-sensitive amine oxidase (SSAO), plays a crucial role in the oxidation of primary amines into aldehydes .
Mode of Action
Semicarbazide interacts with its targets through a condensation reaction with aldehydes and ketones to produce semicarbazones . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .
Biochemical Pathways
Semicarbazide affects several biochemical pathways. It has been shown to antagonize N-methyl-D-aspartic acid (NMDAR) and affect its signal transduction pathway, which might lead to epilepsy and senile dementia eventually .
Pharmacokinetics (ADME Properties)
It’s known that semicarbazide can be transmitted into the human body via the food chain . More research is needed to fully understand the ADME properties of semicarbazide.
Result of Action
Semicarbazide has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . It is known to be a carcinogenic hydrazine and classified as Group 3 by International Agency for Research on Cancer (IARC) in 1987 . It can induce diseases such as anemia, neuritis, and liver necrosis, and may cause inevitable damage to the eyes or even DNA if long term intake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of semicarbazide. For instance, semicarbazide has become an important pollutant in the environment, found in sources such as the material of chemical reaction, a metabolite of nitrofurazone, food processing (production by azobisformamide and hypochlorite treatment), endogenous substances, etc . Moreover, semicarbazide in microalgae (the main food source of filter feeding shellfish) could potentially affect its accumulation in shellfish and increase the bioaccumulation factors .
安全和危害
属性
IUPAC Name |
aminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOPKIIICUYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
563-41-7 (mono-hydrochloride) | |
| Record name | Carbamylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043823 | |
| Record name | Semicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57-56-7 | |
| Record name | Semicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Semicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Semicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







